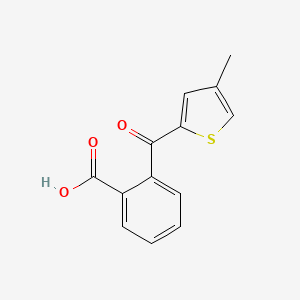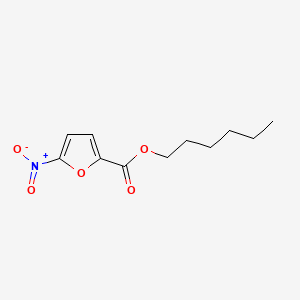![molecular formula C11H9ClN2O4 B12042981 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 62749-09-1](/img/structure/B12042981.png)
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 3-chlorophenyl group attached to a carbamoyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3-chlorophenyl isocyanate with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel biologically active molecules.
Pharmacology: The compound’s unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and therapeutic applications.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,3-dione: This compound has a similar pyrrolidine ring structure but differs in the position of the carbonyl groups.
Pyrrolidine-2-one: Another related compound with a single carbonyl group, used in various medicinal chemistry applications.
Pyrrolizines: These compounds have a fused pyrrolidine ring system and are studied for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, pharmacology, and industrial applications. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use in science and industry.
Propriétés
Numéro CAS |
62749-09-1 |
|---|---|
Formule moléculaire |
C11H9ClN2O4 |
Poids moléculaire |
268.65 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClN2O4/c12-7-2-1-3-8(6-7)13-11(17)18-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17) |
Clé InChI |
DDDHXJIPUMFAIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)



![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![3-[(Z)-heptadec-10-enyl]benzene-1,2-diol](/img/structure/B12042942.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)

